4,4'-(丙烷-1,3-二基双(氧))二苯甲醛

描述

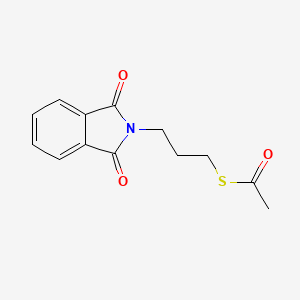

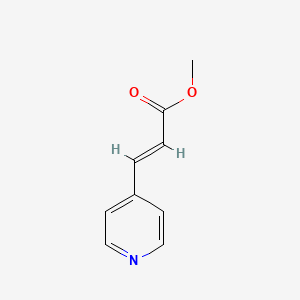

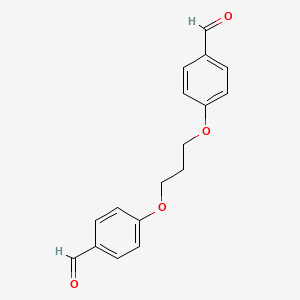

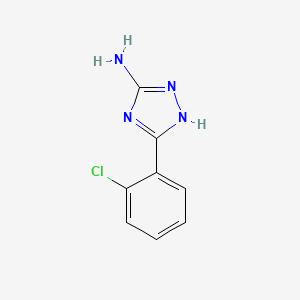

4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is a chemical compound with the molecular formula C17H16O4 . It is also known by other names such as 4-[3-(4-formylphenoxy)propoxy]benzaldehyde . The compound has a molecular weight of 284.31 g/mol .

Synthesis Analysis

The synthesis of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde involves a reaction that is determined by thin layer chromatography . After the reaction is complete, the solvent is evaporated under vacuum to afford the crude product, which is then washed with water, filtered, and recrystallized from an ethanol-water mixture .Molecular Structure Analysis

The molecular structure of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde is characterized by a propane-1,3-diylbis(oxy) bridge connecting two benzaldehyde groups . The InChI code for the compound is 1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.31 g/mol . It has a computed XLogP3-AA value of 2.8, indicating its lipophilicity . The compound has no hydrogen bond donors and has 4 hydrogen bond acceptors . It has a rotatable bond count of 8 . The exact mass and the monoisotopic mass of the compound are both 284.10485899 g/mol . The topological polar surface area of the compound is 52.6 Ų .科学研究应用

聚合物膜电极中的离子载体

4,4'-(丙烷-1,3-二基双(氧))二苯甲醛已被用作聚氯乙烯 (PVC) 基膜电极的离子载体。此电极对 Pb(II) 离子具有选择性,并表现出优异的电位响应特性。它在宽浓度范围内表现出线性响应,响应时间快,使其适用于 Pb(II) 离子的电位滴定和实际样品中的测定 (Kaur & Aulakh, 2018)。

重金属吸附

该化合物已被合成并与提取的壳聚糖结合使用,形成席夫碱,用于快速吸附重金属,如 Cu(II)、Cr(III) 和 Zn(II) 离子。此应用在环境修复和水处理方面具有重要意义,展示了该化合物在解决污染问题方面的潜力 (Sharef & Fakhre, 2022)。

新型二醛的合成和表征

已经对含有供氧原子的新型二醛进行了研究,包括 4,4'-(丙烷-1,3-二基双(氧))二苯甲醛。这些化合物已针对在材料科学和药物等各个领域的潜在应用进行了表征,突出了该化合物的多功能性 (Alasmi & Merza, 2017)。

新型偶氮甲碱中的介晶行为

该化合物已用于研究新型偶氮甲碱中的介晶行为。此类研究对于理解液晶的特性及其在显示器和其他光学器件中的应用至关重要 (Iwan 等,2010)。

染料去除的吸附剂

4,4'-(丙烷-1,3-二基双(氧))二苯甲醛交联磁性壳聚糖纳米粒子已被开发为从水溶液中去除染料的有效吸附剂。这对于废水处理具有重要意义,为染料去除提供了一种高效且低成本的解决方案 (Banaei 等,2018)。

席夫碱配合物中的抗癌活性

含有 4,4'-(丙烷-1,3-二基双(氧))二苯甲醛的新型席夫碱配合物已被研究其抗癌活性。这些发现对于开发癌症治疗中的新治疗剂至关重要 (Zayed 等,2017)。

安全和危害

The compound is associated with a GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

作用机制

Mode of Action

It is likely that the compound interacts with its targets through its aldehyde groups, which can form covalent bonds with amino acid residues in proteins . .

Pharmacokinetics

The compound’s physicochemical properties suggest that it may have high gastrointestinal absorption and may be able to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be around 2.65-4.05 , which could influence its distribution within the body. More detailed pharmacokinetic studies are needed to confirm these predictions and to assess the compound’s bioavailability.

Action Environment

The action, efficacy, and stability of 4,4’-(Propane-1,3-diylbis(oxy))dibenzaldehyde may be influenced by various environmental factors. For instance, its stability may be affected by temperature, as it is recommended to be stored under inert gas at 2-8°C . Additionally, the compound’s solubility, which is estimated to be moderately soluble , could influence its action and efficacy by affecting its bioavailability

属性

IUPAC Name |

4-[3-(4-formylphenoxy)propoxy]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c18-12-14-2-6-16(7-3-14)20-10-1-11-21-17-8-4-15(13-19)5-9-17/h2-9,12-13H,1,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZNTEQVUNFFHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCCCOC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423671 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-(Propane-1,3-diylbis(oxy))dibenzaldehyde | |

CAS RN |

3722-80-3 | |

| Record name | 4,4'-[Propane-1,3-diylbis(oxy)]dibenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)